molecular formula C13H13ClN4O3 B11050650 N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11050650
M. Wt: 308.72 g/mol
InChI Key: ZADMFHDTXXUCSV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with a nitro group and an acetamide moiety, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-[2-(4-chlorophenyl)ethyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorophenylacetic acid and 4-nitro-1H-pyrazole.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide: A reduced form with an amino group instead of a nitro group.

    N-[2-(4-chlorophenyl)ethyl]-2-(4-methyl-1H-pyrazol-1-yl)acetamide: A methyl-substituted derivative.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H13ClN4O3/c14-11-3-1-10(2-4-11)5-6-15-13(19)9-17-8-12(7-16-17)18(20)21/h1-4,7-8H,5-6,9H2,(H,15,19)

InChI Key

ZADMFHDTXXUCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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